2-amino-N,N-dimethylbenzamide
Overview
Description
2-Amino-N,N-dimethylbenzamide is a chemical compound that has been the subject of various synthesis methods and applications in organic chemistry. The compound is characterized by the presence of an amino group and two methyl groups attached to a benzamide moiety. It serves as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of derivatives of 2-amino-N,N-dimethylbenzamide has been reported using different approaches. One method involves the use of thionyl chloride as a safer alternative to phosgene for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, which was obtained in good yield. Factors such as the choice of methylamine, reaction temperature, solvent, and different pyridine derivatives were investigated to optimize the reaction conditions . Another synthesis route for a chlorinated derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, starts from 7-methylisatin and involves chlorination, oxidation, and ammonolysis steps. The process conditions, including reaction temperature and reagent ratios, were optimized to achieve a high overall yield and purity .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly characterized using various spectroscopic methods. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and its structure was determined by 1H NMR, 13C NMR, IR, GC-MS, and confirmed by X-ray analysis. The presence of an N,O-bidentate directing group in the molecule is of particular interest for its potential use in metal-catalyzed C–H bond functionalization reactions .
Chemical Reactions Analysis
The reactivity of benzamide derivatives under different conditions has been explored. For example, the synthesis of a model peptide derivative was achieved by reacting a benzamide derivative with glycinediethylamide at elevated temperatures. The choice of solvent and reaction temperature influenced the formation of D-epimers, which could be separated by high-performance liquid chromatography. This study demonstrates the utility of benzamide derivatives in peptide coupling reactions at high temperatures, which can be advantageous when dealing with poorly soluble amino components .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-amino-N,N-dimethylbenzamide are not detailed in the provided papers, the general properties of benzamide derivatives can be inferred. These compounds typically exhibit solid-state properties and have distinct melting points. Their solubility in organic solvents and reactivity towards various reagents are crucial for their application in organic synthesis. The spectroscopic characterization provides insights into their molecular structures, which is essential for understanding their chemical behavior and potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : 2-Amino-N,N-dimethylbenzamide has been synthesized through various chemical processes. For instance, Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity of 99.6% (Zhang Zho, 2014). Similarly, Lin Xue (2013) reported an improved synthesis method for 2-amino-5-cyano-N,3-dimethylbenzamide, utilizing thionyl chloride instead of phosgene (Lin Xue, 2013).
Chemical Properties and Interactions : Grützmacher and Caltapanides (1998) studied the proton affinity of 2,6-dimethylbenzamide and its N,N-dimethyl derivatives, providing insights into the chemical behavior of these compounds (Grützmacher & Caltapanides, 1998).
Application in Imaging and Diagnostics
- Imaging Agents : Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, demonstrating the potential of N,N-dimethylbenzamide derivatives in medical imaging (Shiue et al., 2003).
- Alzheimer's Disease Research : Shoghi-Jadid et al. (2002) used a derivative of N,N-dimethylbenzamide for positron emission tomography in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Shoghi-Jadid et al., 2002).
Molecular and Biological Studies
- Proteomic Analysis : Shan et al. (2014) conducted a proteomic analysis identifying targets and pathways of a 2-aminobenzamide HDAC inhibitor in Friedreich’s Ataxia, illustrating the biological applications of similar compounds (Shan et al., 2014).
- Hydration and Solvent Interactions : Kobayashi and Matsushita (1990) studied the hydration of N,N-dimethylbenzamide in various solvents, providing insights into its molecular interactions (Kobayashi & Matsushita, 1990).
Chemical Reactions and Mechanistic Studies
- Catalysis Research : Lampland et al. (2015) reported on the magnesium-catalyzed reduction of tertiary and secondary amides, including N,N-dimethylbenzamide, to amines, showcasing its role in catalysis studies (Lampland et al., 2015).
- NMR Studies : Jackman, Kavanagh, and Haddon (1969) conducted NMR studies on substituted N,N-dimethylbenzamides, aiding in understanding the molecular dynamics of these compounds (Jackman et al., 1969).
Safety And Hazards
properties
IUPAC Name |
2-amino-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIIVXPZPOINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406493 | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylbenzamide | |
CAS RN |
6526-66-5 | |
Record name | 2-Amino-N,N-dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-N,N-DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074472898D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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